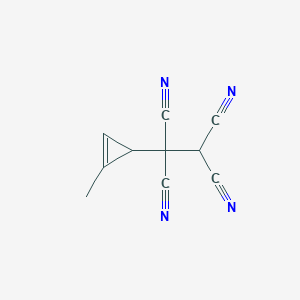
1-(2-Methylcycloprop-2-en-1-yl)ethane-1,1,2,2-tetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylcycloprop-2-en-1-yl)ethane-1,1,2,2-tetracarbonitrile is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopropene ring, which is a three-membered ring containing a double bond, making it highly strained and reactive. The presence of multiple nitrile groups further enhances its reactivity and potential for diverse chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylcycloprop-2-en-1-yl)ethane-1,1,2,2-tetracarbonitrile typically involves the reaction of 2-methylcycloprop-2-en-1-yl derivatives with suitable nitrile-containing reagents. One common method includes the use of 2-methylcycloprop-2-en-1-yl bromide, which undergoes nucleophilic substitution with tetracyanoethylene under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylcycloprop-2-en-1-yl)ethane-1,1,2,2-tetracarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol or other suitable nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
1-(2-Methylcycloprop-2-en-1-yl)ethane-1,1,2,2-tetracarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(2-Methylcycloprop-2-en-1-yl)ethane-1,1,2,2-tetracarbonitrile involves its high reactivity due to the strained cyclopropene ring and multiple nitrile groups. These features enable the compound to participate in various chemical reactions, targeting specific molecular pathways and enzymes. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2-Methylcycloprop-2-en-1-ol: Another cyclopropene derivative with an alcohol group instead of nitrile groups.
1,1,2,2-Tetracyanoethane: A compound with multiple nitrile groups but lacking the cyclopropene ring.
Uniqueness
1-(2-Methylcycloprop-2-en-1-yl)ethane-1,1,2,2-tetracarbonitrile is unique due to its combination of a strained cyclopropene ring and multiple nitrile groups. This combination imparts high reactivity and versatility, making it valuable for various scientific and industrial applications .
Properties
CAS No. |
62144-59-6 |
|---|---|
Molecular Formula |
C10H6N4 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
1-(2-methylcycloprop-2-en-1-yl)ethane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C10H6N4/c1-7-2-9(7)10(5-13,6-14)8(3-11)4-12/h2,8-9H,1H3 |
InChI Key |
WXVCBLBMGBHACU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC1C(C#N)(C#N)C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















